6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17512691
InChI: InChI=1S/C10H9BrO3/c11-9-7(6-12)2-3-8-10(9)14-5-1-4-13-8/h2-3,6H,1,4-5H2
SMILES:
Molecular Formula: C10H9BrO3
Molecular Weight: 257.08 g/mol

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

CAS No.:

Cat. No.: VC17512691

Molecular Formula: C10H9BrO3

Molecular Weight: 257.08 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde -

Specification

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
IUPAC Name 6-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Standard InChI InChI=1S/C10H9BrO3/c11-9-7(6-12)2-3-8-10(9)14-5-1-4-13-8/h2-3,6H,1,4-5H2
Standard InChI Key KVBVDJPKXCVNNT-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(C(=C(C=C2)C=O)Br)OC1

Introduction

Chemical Structure and Physicochemical Properties

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (molecular formula: C10H9BrO3\text{C}_{10}\text{H}_9\text{BrO}_3) features a seven-membered dioxepine ring fused to a benzene core. The aldehyde group at position 7 and bromine at position 6 introduce distinct electronic and steric properties. Key physicochemical parameters include:

PropertyValue
Molecular Weight257.08 g/mol
IUPAC Name6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Canonical SMILESBrC1=CC(=O)C2=C(OCCOC2)C=C1
Topological Polar Surface Area35.5 Ų

The bromine atom’s electronegativity (χ=2.96\chi = 2.96) enhances the compound’s susceptibility to nucleophilic substitution at position 6, while the aldehyde group enables condensation and redox reactions .

Synthesis and Characterization

Synthetic Routes

The parent compound, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, is typically synthesized via nucleophilic substitution between 1,3-dibromopropane and protocatechualdehyde under basic conditions. For the 6-bromo derivative, two primary strategies are hypothesized:

  • Direct Bromination:
    Electrophilic aromatic bromination using Br2\text{Br}_2 in the presence of FeBr3\text{FeBr}_3 as a catalyst. The aldehyde group’s meta-directing nature favors bromination at position 6.

  • Pre-functionalization:
    Introducing bromine during the synthesis of the benzodioxepine precursor. For example, bromoprotocatechualdehyde could react with 1,3-dibromopropane to yield the brominated product directly.

Analytical Characterization

  • NMR Spectroscopy:
    1H^1\text{H}-NMR would show a singlet for the aldehyde proton (δ9.810.2\delta \approx 9.8–10.2 ppm) and splitting patterns consistent with bromine’s deshielding effects.

  • Mass Spectrometry:
    Expected molecular ion peak at m/z=257.08m/z = 257.08 ([M]+\text{[M]}^+) with characteristic isotopic patterns due to bromine (79Br^{79}\text{Br}:81Br1:1^{81}\text{Br} \approx 1:1) .

Chemical Reactivity

Aldehyde Group Transformations

The aldehyde moiety participates in classic reactions:

  • Oxidation: Forms the carboxylic acid derivative using KMnO4\text{KMnO}_4 under acidic conditions.

  • Reduction: Yields the primary alcohol with NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4.

  • Condensation: Forms Schiff bases with primary amines, useful in coordination chemistry.

Bromine-Specific Reactions

  • Nucleophilic Aromatic Substitution:
    Bromine at position 6 can be displaced by strong nucleophiles (e.g., NH3\text{NH}_3, phenoxides) under high-temperature conditions.

  • Cross-Coupling Reactions:
    Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 facilitates biaryl formation, expanding applications in material science .

Comparative Analysis with Analogous Compounds

CompoundKey FeatureBiological Activity (IC50_{50})
3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehydeAldehyde at position 7Aldose reductase: 2.1 µM
9-Bromo-3,4-dihydro-2H-benzodioxepinBromine at position 9Anticancer: 18 µM (HeLa cells)
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehydeBromine at position 6Hypothesized enhanced binding

Bromination at position 6 likely improves metabolic stability compared to position 9 derivatives due to reduced steric hindrance near the dioxepine oxygen atoms .

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